2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane
Overview
Description
2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane is a heterocyclic compound with the molecular formula C5H8N2O. It features a bicyclic structure with nitrogen atoms at the 3 and 6 positions and a ketone group at the 2 position. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere, which can improve the metabolic stability and lipophilicity of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane can be achieved through various methods. One notable approach involves the photocatalytic Minisci reaction, which introduces heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method employs mild conditions and an organic photocatalyst, avoiding the need for an external oxidant .
Industrial Production Methods: Industrial production of this compound is not extensively documented. the scalability of the photocatalytic Minisci reaction suggests potential for industrial application, given its efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the ketone group, potentially forming alcohol derivatives.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and interactions.
Mechanism of Action
The mechanism of action of 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes and receptors. This interaction can lead to changes in cellular processes, influencing biological outcomes .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane: Lacks the nitrogen atoms and ketone group, resulting in different chemical properties.
Bicyclo[2.2.2]octane: Features a larger ring system, affecting its reactivity and stability.
Azetidine: Contains a four-membered ring with nitrogen, but lacks the bicyclic structure.
Uniqueness: 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane’s unique combination of a bicyclic structure with nitrogen atoms and a ketone group distinguishes it from other compounds. This configuration enhances its potential as a bioisostere and its versatility in various chemical reactions .
Properties
IUPAC Name |
3,6-diazabicyclo[3.1.1]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-5-4-1-3(7-4)2-6-5/h3-4,7H,1-2H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFALVBFQCROPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(=O)C1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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